1-Cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine belongs to the class of pyrazolo[3,4-d]pyrimidines, which are fused heterocyclic compounds containing a pyrazole ring fused to a pyrimidine ring. These compounds are of significant interest in medicinal chemistry due to their structural similarity to purines, naturally occurring nitrogenous bases found in DNA and RNA. [, ] This similarity allows them to interact with various biological targets, leading to a wide range of pharmacological activities.
1-Cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound with the molecular formula and a molecular weight of 329.14 g/mol. It is classified as a pyrazolo[3,4-d]pyrimidine derivative and is notable for its potential biological activities, particularly in medicinal chemistry. The compound is identified by the CAS number 330794-31-5 and has several synonyms, including 1-cyclopentyl-3-iodopyrazolo[3,4-d]pyrimidin-4-amine .
The synthesis of 1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be accomplished through various methods, typically involving the reaction of cyclopentyl iodide with a precursor compound such as 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This reaction can be facilitated under controlled conditions to yield the desired product efficiently.
The synthesis often requires specific reagents and solvents to ensure high yield and purity. For example, the use of polar aprotic solvents may enhance the reaction kinetics. The process may also involve purification steps such as recrystallization or chromatographic techniques to isolate the final compound from by-products .
The molecular structure of 1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine features a pyrazolo[3,4-d]pyrimidine core with an iodine atom at the 3-position and a cyclopentyl group at the 1-position. The compound exhibits a planar structure conducive to potential interactions with biological targets.
Key structural data includes:
1-Cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine can participate in various chemical reactions typical of halogenated compounds. These include nucleophilic substitutions where the iodine atom can be replaced by other nucleophiles, leading to diverse derivatives.
The reactivity profile of this compound suggests that it may undergo dehalogenation or coupling reactions under suitable conditions. The presence of functional groups in its structure allows for further modifications that can enhance its pharmacological properties or alter its solubility characteristics .
The mechanism of action for 1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is primarily linked to its role as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways. Its structural similarity to other bioactive compounds suggests potential interactions with protein targets, leading to modulation of biological responses.
Research indicates that compounds within this class may exhibit activity against certain kinases or phosphatases, which are critical in various disease states such as cancer or inflammatory disorders. Further studies are required to elucidate the precise molecular interactions and therapeutic implications .
The physical properties of 1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine include:
Chemical properties include:
Further characterization using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would provide comprehensive insight into its physical state and purity levels .
1-Cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine has potential applications in medicinal chemistry as a lead compound for drug development targeting specific enzymes involved in pathological processes. Its unique structure may allow it to serve as a scaffold for further modifications aimed at enhancing efficacy and selectivity against biological targets.
The pyrazolo[3,4-d]pyrimidine scaffold represents a privileged chemotype in kinase inhibitor design due to its ability to mimic purine nucleotides and engage critical ATP-binding site residues. This tricyclic system consists of a fused pyrazole and pyrimidine ring, creating a planar, electron-rich core ideal for forming hydrogen bonds with kinase hinge regions. In HPK1 inhibitors, the scaffold's N1 nitrogen and C4 amino group are indispensable for target binding. Molecular docking studies reveal that the C4 amine acts as a hydrogen bond donor to the backbone carbonyl of Glu170 in HPK1, while N3 accepts a hydrogen bond from the hinge region residue Cys172 [5]. This dual interaction anchors the scaffold, enabling high-affinity binding even at nanomolar concentrations.
Table 1: Key Pharmacophoric Features of Pyrazolo[3,4-d]pyrimidine in HPK1 Inhibition
Position | Functional Group | Binding Interaction | Impact on Potency |
---|---|---|---|
N1 | Unsubstituted nitrogen | H-bond acceptor (Cys172 backbone) | Critical for hinge binding |
C4 | Primary amine | H-bond donor (Glu170 carbonyl) | 10-100x potency loss upon removal |
C3 | Electrophilic substituent (e.g., I) | Hydrophobic pocket occupancy | Modulates selectivity and cellular permeability |
N2 | Bridgehead nitrogen | Structural rigidity maintenance | Prevents conformational flexibility |
The scaffold's planarity and aromatic character facilitate π-stacking interactions with gatekeeper residues like Phe166 in HPK1. However, computational analyses indicate that minor deviations from planarity—induced by C3 substitutions—can enhance selectivity by exploiting HPK1's unique "folded P-loop" conformation stabilized by Tyr28 [5] [6]. This conformation creates a compact hydrophobic pocket distinct from other MAP4K family kinases, enabling the design of isoform-selective inhibitors when combined with appropriately sized C3 substituents.
The cyclopentyl group at N1 of 1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 330794-31-5) serves dual structural and functional roles. As a moderately sized aliphatic ring, it occupies a lipophilic pocket adjacent to the HPK1 ATP-binding site, contributing to a calculated logP of 1.7 (XLogP3) that balances membrane permeability and aqueous solubility [7] [10]. Unlike bulkier substituents (e.g., cyclohexyl), the cyclopentyl group induces minimal steric strain while effectively blocking solvent exposure, enhancing compound stability. Its aliphatic nature also mitigates metabolic oxidation compared to aromatic N1 substituents, as evidenced by reduced CYP2D6 metabolism in related analogs [6].
The iodine atom at C3 is a masterful design element conferring three critical properties:
Table 2: Impact of C3 Substituents on Pyrazolo[3,4-d]pyrimidine Bioactivity
C3 Substituent | Cellular IC50 (HPK1) | Selectivity vs. MAP4K2 | Metabolic Stability (t1/2, human microsomes) |
---|---|---|---|
Iodo (1-cyclopentyl-3-iodo derivative) | 17 nM (pSLP76 assay) [3] | >100-fold | >60 min |
Indol-4-yl (coupling product) | 5.2 nM | 50-fold | 42 min |
Chloro (6-chloro analog) | 89 nM | 30-fold | 35 min |
Hydrogen (unsubstituted) | >1 µM | <5-fold | 15 min |
PF-07265028 (Pfizer) exemplifies advanced HPK1 inhibitors sharing core principles with the cyclopentyl-iodo scaffold. As a lactam/azalactam derivative, PF-07265028 achieves sub-nanomolar kinase inhibition (IC50 = 0.4 nM) through complementary interactions: its lactam carbonyl mimics the C4 amine's hydrogen bonding with Glu170, while a fluorophenyl group occupies the hydrophobic cleft targeted by our compound's cyclopentyl moiety [3] [6]. Crucially, PF-07265028 maintains the pyrimidine N1 interaction with Cys172 but incorporates a methylpiperazine tail to enhance solubility. Despite its potency, this structural complexity increases molecular weight (472.59 g/mol vs. 329.14 g/mol for our compound) and reduces passive diffusion, evidenced by its higher cLogP (3.8 vs. 1.7) [3] [7].
The spiroazaindoline class (e.g., GEN-8 from Genentech) adopts a divergent strategy by inducing HPK1's folded P-loop conformation. Unlike our compound's planar scaffold, GEN-8's spiro center forces orthogonal ring orientation, enabling deep penetration into the ribose pocket. This stabilizes a unique HPK1 conformation where Tyr28 forms π-stacking interactions absent in our derivative [5]. While this confers exceptional selectivity (>500-fold vs. MAP4K3), it compromises cellular permeability—a limitation not observed in the more compact cyclopentyl-iodo scaffold.
Table 3: Structural and Functional Comparison of HPK1 Inhibitor Scaffolds
Parameter | 1-Cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | PF-07265028 | Spiroazaindoline (GEN-8) |
---|---|---|---|
Core Structure | Pyrazolo[3,4-d]pyrimidine | Azalactam-pyridine | Spiro[azaindoline-3,4'-piperidine] |
MW (g/mol) | 329.14 | 472.59 | 421.52 |
cLogP | 1.7 | 3.8 | 2.9 |
Key HPK1 Interactions | H-bonds: Glu170, Cys172Hydrophobic: Leu21, Val24 | H-bonds: Glu170, Met96Hydrophobic: Tyr28, Ala50 | H-bonds: Glu170π-Stacking: Tyr28 |
Cellular IC50 | 17 nM (pSLP76) | 0.4 nM (kinase)17 nM (pSLP76) | 3 nM (kinase) |
Selectivity Advantage | Synthetic versatility via C–I cross-coupling | Optimized PK/PD profile | Induces unique P-loop conformation |
Clinical Status | Preclinical scaffold | Phase I (NCT05233436) | Discontinued (permeability issues) |
Functionally, the cyclopentyl-iodo derivative mirrors PF-07265028's cellular activity (both exhibit pSLP76 IC50 ≈ 17 nM), confirming that simpler scaffolds can achieve comparable target engagement [3] [8]. However, its true distinction lies in synthetic tractability: the iodine atom enables rapid diversification to compounds like 3-(1H-indol-4-yl) derivatives, which show 5-fold potency gains (IC50 = 5.2 nM) while maintaining molecular weights <400 g/mol—critical for drug-likeness [7] . This positions the scaffold as a versatile platform for circumventing off-target effects observed in advanced candidates like NDI-101150 and CFI-402411, which face challenges from kinome-wide promiscuity [2] [5].
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